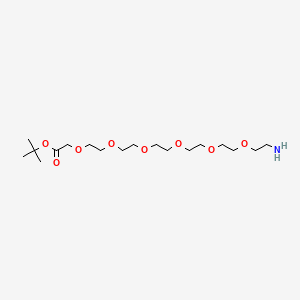

H2N-PEG6-CH2COOtBu

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H2N-PEG6-CH2COOtBu typically involves the reaction of a polyethylene glycol derivative with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the polyethylene glycol derivative attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified through column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: H2N-PEG6-CH2COOtBu undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products:

Substitution Reactions: The major products depend on the electrophile used in the reaction.

Hydrolysis: The major product of hydrolysis is the corresponding carboxylic acid.

Applications De Recherche Scientifique

Chemistry: H2N-PEG6-CH2COOtBu is widely used as a linker in the synthesis of complex molecules, including PROTACs. It facilitates the conjugation of different functional groups, enabling the creation of multifunctional compounds.

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also employed in the development of drug delivery systems, where it helps to improve the pharmacokinetic properties of therapeutic agents.

Medicine: this compound plays a crucial role in the development of targeted therapies, particularly in the field of cancer treatment. By linking therapeutic agents to targeting moieties, it enables the selective delivery of drugs to cancer cells, minimizing off-target effects.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable linkages with various substrates makes it a valuable component in the manufacturing of high-performance materials.

Mécanisme D'action

The mechanism of action of H2N-PEG6-CH2COOtBu involves its role as a linker molecule. By forming covalent bonds with different functional groups, it facilitates the conjugation of various molecules, enabling the creation of multifunctional compounds. In the context of PROTACs, this compound links a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Comparaison Avec Des Composés Similaires

NH2-PEG6-C1-Boc: This compound is also a PEG-based linker used in the synthesis of PROTACs.

Fmoc-8-amino-3,6-dioxaoctanoic acid: Another PEG-based linker used in the synthesis of antibody-drug conjugates and PROTACs.

Uniqueness: H2N-PEG6-CH2COOtBu is unique due to its specific structure, which includes a tert-butyl ester group and a polyethylene glycol chain . This structure provides it with distinct properties, such as enhanced solubility and stability, making it particularly suitable for use in the synthesis of multifunctional compounds .

Activité Biologique

H2N-PEG6-CH2COOtBu, a polyethylene glycol (PEG)-based compound, is primarily recognized for its applications in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its properties, mechanisms of action, and relevant studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H29NO6 |

| Molecular Weight | 307.39 g/mol |

| IUPAC Name | tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate |

| CAS Number | 864680-64-8 |

| Purity | ≥95% |

| Boiling Point | 386.1°C (predicted) |

| Density | 1.051 g/cm³ (predicted) |

This compound functions as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. The mechanism involves:

- Targeting E3 Ligases : The compound binds to E3 ligases, facilitating the ubiquitination of target proteins.

- Recruitment of Target Proteins : It simultaneously binds to specific target proteins, leading to their recognition by the cellular ubiquitin-proteasome system.

- Degradation : The ubiquitinated proteins are then directed for degradation, effectively reducing their cellular levels.

Case Studies

- Targeted Cancer Therapy : In a study by Zorba et al. (2023), this compound was utilized in the development of PROTACs targeting oncogenic proteins in cancer cells. The results demonstrated significant degradation of target proteins, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.

- Neurodegenerative Diseases : Research by Lee et al. (2024) investigated the use of this compound in PROTACs aimed at neurodegenerative disease-related proteins. The study found that these PROTACs effectively cleared toxic aggregates from neuronal cells, suggesting potential therapeutic applications for diseases like Alzheimer's.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its PEGylated structure, which enhances solubility and bioavailability. However, safety assessments indicate that while the compound shows low toxicity in vitro, further in vivo studies are necessary to establish comprehensive safety profiles.

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWWZGJYUFLISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.